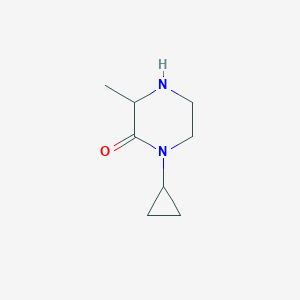
1-Cyclopropyl-3-methylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-methyl-piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a cyclopropyl group and a methyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of 1-cyclopropyl-3-methyl-piperazin-2-one can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the ring opening of aziridines under the action of N-nucleophiles . Industrial production methods often utilize parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
1-Cyclopropyl-3-methyl-piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various electrophiles.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the 1,3-dipolar cycloaddition with azides to form triazoles.
Common reagents and conditions used in these reactions include basic conditions for cyclization, inert gas protection for sensitive reactions, and specific catalysts like silver carbonate for cycloaddition reactions . Major products formed from these reactions include substituted piperazines and fused heterocyclic compounds .
Scientific Research Applications
1-Cyclopropyl-3-methyl-piperazin-2-one has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives are often found in pharmaceutical drugs, and this compound is no exception. It is explored for its potential use in developing new medications.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-3-methyl-piperazin-2-one involves its interaction with various molecular targets. The piperazine ring can act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in flaccid paralysis of certain organisms, making it useful in antiparasitic treatments . The compound’s effects on other molecular pathways are still under investigation.
Comparison with Similar Compounds
1-Cyclopropyl-3-methyl-piperazin-2-one can be compared with other piperazine derivatives such as:
1-(Cyclopropylmethyl)piperazine: Similar in structure but lacks the methyl group on the piperazine ring.
1-Cyclopropylpiperazine: Lacks both the methyl group and the carbonyl group present in 1-cyclopropyl-3-methyl-piperazin-2-one.
1-Methylpiperazine: Lacks the cyclopropyl group but has the methyl group on the piperazine ring.
The uniqueness of 1-cyclopropyl-3-methyl-piperazin-2-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-cyclopropyl-3-methylpiperazin-2-one |
InChI |
InChI=1S/C8H14N2O/c1-6-8(11)10(5-4-9-6)7-2-3-7/h6-7,9H,2-5H2,1H3 |
InChI Key |
GIDYAYSZGGBOJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(CCN1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


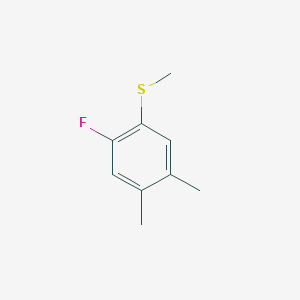

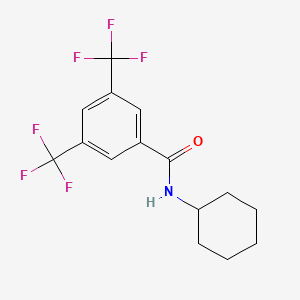
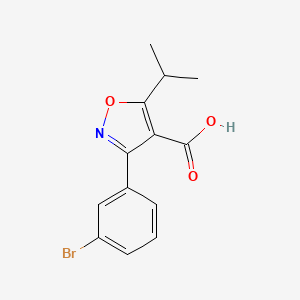
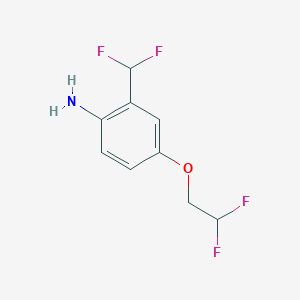
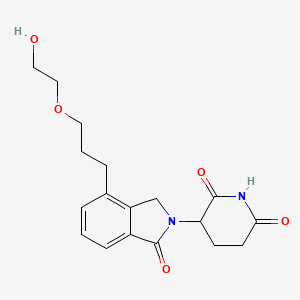
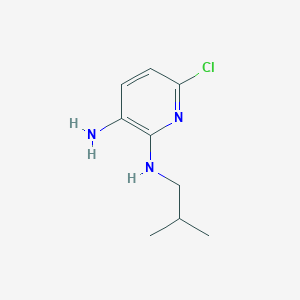
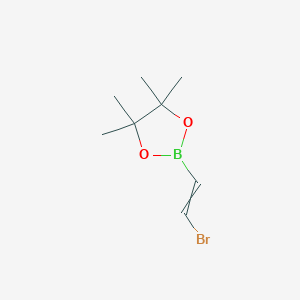
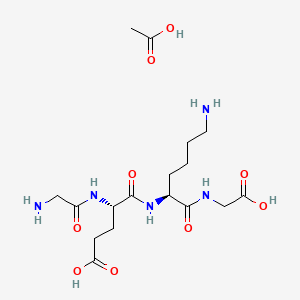
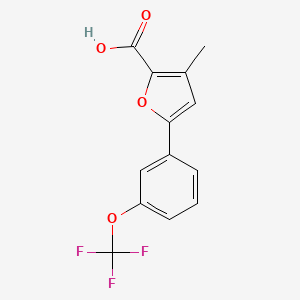
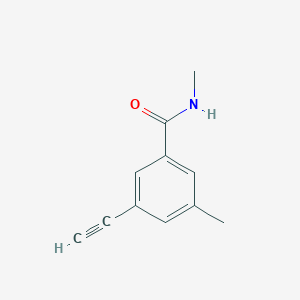
![5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14766841.png)
![N-methanehydrazonoyl-2-[2-(4-phenoxyphenyl)-6-phenylphenyl]acetamide](/img/structure/B14766842.png)
![5-Bromo-8-iodoimidazo[1,2-a]pyridine](/img/structure/B14766844.png)
